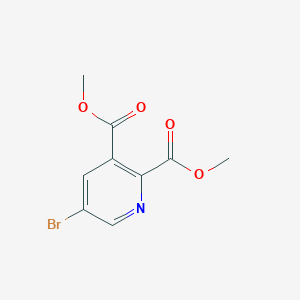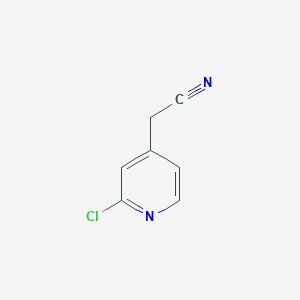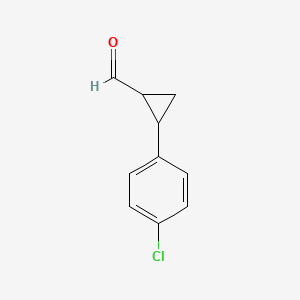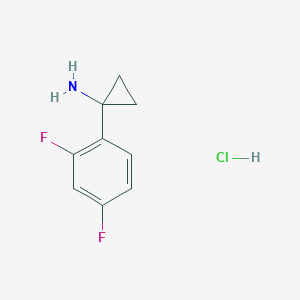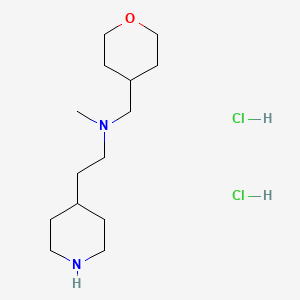![molecular formula C9H5N3O2 B1424217 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190311-47-7](/img/structure/B1424217.png)
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H5N3O2 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is characterized by a pyridine ring fused with a pyrrole ring, with a cyano group at the 5-position and a carboxylic acid group at the 3-position .Applications De Recherche Scientifique
Synthesis and Reactivity:
- 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids have been synthesized via a three-component condensation process involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method effectively produces labile intermediates through regioselective decarboxylation, showcasing the compound's utility in organic synthesis (Lichitsky et al., 2010).
Biological Activity:
- Research on pyrrolopyridine analogs of nalidixic acid has led to the synthesis of compounds like 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Notably, some derivatives in this category have exhibited antibacterial activity in vitro, indicating potential biomedical applications (Toja et al., 1986).
Chemical Transformations:
- The compound has been used as an intermediate in the synthesis of other chemicals. For instance, a synthesis process involving the conversion of N-oxide of pyrrolo[3,2-b]pyridine to 5-cyanopyrrolo[3,2-b]pyridine, and subsequent hydrolysis to produce carboxamidopyrrolo[3,2-b]pyridine, demonstrates its versatility in chemical transformations (MacorJohn et al., 1992).
Potential Therapeutic Use:
- The structural similarity of 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid to other compounds with known therapeutic properties, such as its role as an analog in the synthesis of serotonin agonists, highlights its potential in drug discovery (MacorJohn et al., 1992).
Cardiotonic Activity:
- Derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been studied for their cardiotonic activity. Some of these compounds demonstrated a positive inotropic effect, which is relevant for developing heart disease treatments (Mosti et al., 1992).
Mécanisme D'action
While the specific mechanism of action for 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not mentioned in the search results, similar compounds, such as 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, have been studied as immunomodulators targeting JAK3 . These compounds are promising candidates for treating inflammatory and immune diseases .
Orientations Futures
The future directions for research on 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and similar compounds could involve further exploration of their potential as immunomodulators and their efficacy in treating inflammatory and immune diseases . Additionally, the development of robust methods for the synthesis of substituted pyridines could also be a focus of future research .
Propriétés
IUPAC Name |
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-7-8(12-5)6(4-11-7)9(13)14/h1-2,4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJGOZSZSGMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)O)N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



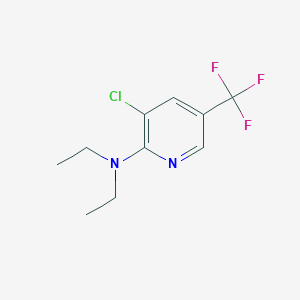
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
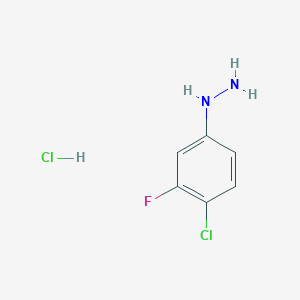
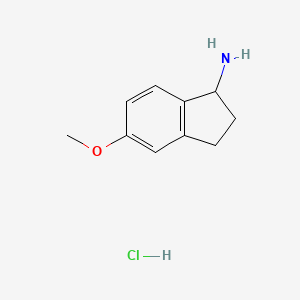
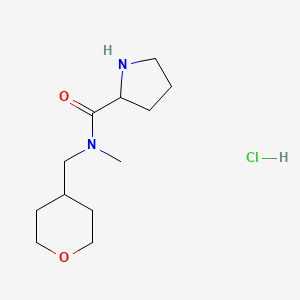
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

